N-(sec-Butyl)-3-piperidinecarboxamide hydrochloride

CAS No.: 1220028-02-3

Cat. No.: VC2691108

Molecular Formula: C10H21ClN2O

Molecular Weight: 220.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220028-02-3 |

|---|---|

| Molecular Formula | C10H21ClN2O |

| Molecular Weight | 220.74 g/mol |

| IUPAC Name | N-butan-2-ylpiperidine-3-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C10H20N2O.ClH/c1-3-8(2)12-10(13)9-5-4-6-11-7-9;/h8-9,11H,3-7H2,1-2H3,(H,12,13);1H |

| Standard InChI Key | UZUKQJSVUBPDLV-UHFFFAOYSA-N |

| SMILES | CCC(C)NC(=O)C1CCCNC1.Cl |

| Canonical SMILES | CCC(C)NC(=O)C1CCCNC1.Cl |

Introduction

Chemical Identity and Structure

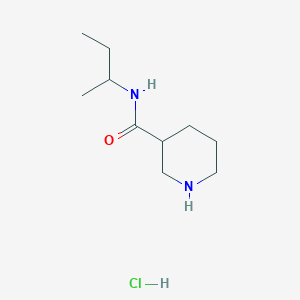

N-(sec-Butyl)-3-piperidinecarboxamide hydrochloride (CAS: 1220028-02-3) is characterized by a piperidine ring with a carboxamide group at position 3, where the amide nitrogen is connected to a sec-butyl group, formulated as a hydrochloride salt. The compound's structural and chemical identifiers are presented comprehensively in Table 1.

Table 1: Chemical Identity and Properties of N-(sec-Butyl)-3-piperidinecarboxamide hydrochloride

| Property | Value |

|---|---|

| CAS Number | 1220028-02-3 |

| IUPAC Name | N-butan-2-ylpiperidine-3-carboxamide;hydrochloride |

| Molecular Formula | C₁₀H₂₁ClN₂O |

| Molecular Weight | 220.74 g/mol |

| Standard InChI | InChI=1S/C10H20N2O.ClH/c1-3-8(2)12-10(13)9-5-4-6-11-7-9;/h8-9,11H,3-7H2,1-2H3,(H,12,13);1H |

| Standard InChIKey | UZUKQJSVUBPDLV-UHFFFAOYSA-N |

| SMILES | CCC(C)NC(=O)C1CCCNC1.Cl |

| PubChem Compound | 56832056 |

The compound's structure reveals several key functional groups that contribute to its chemical behavior and biological interactions. The piperidine heterocycle serves as the central scaffold, while the carboxamide group provides hydrogen bonding capabilities essential for receptor interactions. The sec-butyl substituent introduces hydrophobicity and potential stereochemical considerations, while the hydrochloride salt formation enhances water solubility compared to the free base form.

Physical and Chemical Properties

N-(sec-Butyl)-3-piperidinecarboxamide hydrochloride typically appears as a white to off-white crystalline solid. Its physical and chemical properties significantly influence its behavior in various research and pharmaceutical applications.

The compound demonstrates typical amide reactivity patterns, which is important for its chemical transformations and stability considerations. The hydrochloride salt form generally exhibits enhanced solubility in polar solvents compared to the free base, facilitating its use in aqueous biological systems. This property is particularly valuable for in vitro and in vivo studies where aqueous solubility is often a prerequisite.

The presence of a tertiary amine within the piperidine ring and the amide functionality creates multiple sites for hydrogen bonding and ionic interactions, which likely contribute to its binding affinity for biological targets. These structural features also affect its pharmacokinetic profile, including absorption, distribution, and metabolism parameters that would be critical in any therapeutic application.

Biological Activity and Mechanism of Action

The biological significance of N-(sec-Butyl)-3-piperidinecarboxamide hydrochloride centers on its reported neurotransmitter interactions. According to research findings, the compound demonstrates notable activity in modulating dopamine receptor function, suggesting potential applications in neuropsychiatric conditions and substance abuse disorders.

The mechanism of action involves:

-

Neurotransmitter Interaction: The compound modulates dopamine receptor activity, potentially affecting neural circuits involved in reward, motivation, and addiction.

-

Receptor Binding: The structural features of the compound, particularly the piperidine moiety and amide functionality, likely contribute to its binding affinity for dopamine receptors. The piperidine ring is a common structural element in many dopaminergic ligands.

-

Therapeutic Potential: Investigations suggest promise for treating conditions related to substance abuse, indicating potential applications in addiction medicine. The exact mechanisms through which the compound exerts these effects warrant further investigation.

The compound's activity profile places it among a broader class of neuroactive piperidine derivatives that have shown significant promise in addressing various neurological and psychiatric conditions. Comparative analysis with related compounds, such as the structurally similar N-(sec-Butyl)-2-piperidinecarboxamide hydrochloride (CAS: 1246172-79-1), could provide additional insights into structure-activity relationships and receptor selectivity profiles.

Research Applications

The research applications of N-(sec-Butyl)-3-piperidinecarboxamide hydrochloride span several scientific domains, with particular emphasis on pharmaceutical development and neuroscience research.

Pharmaceutical Research

The compound has demonstrated utility in pharmaceutical investigations due to its unique chemical properties and biological activity profile. Its potential applications include:

-

Drug Development: As a lead compound or pharmacological tool for developing novel therapeutics targeting dopaminergic systems.

-

Structure-Activity Relationship Studies: The relatively simple structure allows for systematic modifications to explore structure-activity relationships, potentially leading to derivatives with enhanced potency, selectivity, or pharmacokinetic properties.

-

Substance Abuse Treatment: Research indicates potential applications in addressing addiction-related disorders, possibly through effects on reward pathways mediated by dopamine signaling.

Neuroscience Research

The compound's reported interactions with dopamine receptors make it valuable for fundamental neuroscience investigations:

-

Receptor Binding Studies: Can serve as a probe for examining dopamine receptor subtypes and binding mechanisms.

-

Neuronal Circuit Investigations: Potentially useful for studying neural pathways involved in reward processing, motivation, and addiction-related behaviors.

-

Comparative Pharmacology: Provides a reference point for comparing the efficacy and mechanistic properties of other dopaminergic compounds.

Current Research Trends and Future Directions

Research involving N-(sec-Butyl)-3-piperidinecarboxamide hydrochloride continues to evolve, with several promising directions emerging from recent investigations. Current research trends include:

-

Pharmacological Profiling: More detailed characterization of its interactions with specific dopamine receptor subtypes and potential effects on other neurotransmitter systems.

-

Medicinal Chemistry Optimization: Development of structural analogs with improved potency, selectivity, or pharmacokinetic properties.

-

Preclinical Efficacy Studies: Investigation of therapeutic potential in animal models of substance abuse and other dopamine-related disorders.

Future research directions might explore:

-

Structure-Based Drug Design: Utilizing computational approaches to optimize binding interactions with dopamine receptors.

-

Combination Therapies: Investigating potential synergistic effects when combined with other therapeutic agents.

-

Extended Pharmacokinetic Studies: Assessing metabolism, distribution, and elimination profiles to better understand its in vivo behavior.

-

Alternative Formulations: Developing novel delivery systems that might enhance bioavailability or target specific tissues.

The continued investigation of compounds like N-(sec-Butyl)-3-piperidinecarboxamide hydrochloride contributes to the broader understanding of structure-activity relationships in medicinal chemistry and may ultimately lead to the development of novel therapeutic agents for addressing unmet medical needs in neuropsychiatry and addiction medicine.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume